molecular formula C25H48O2 B107802 Methyl (Z)-tetracos-15-enoate CAS No. 2733-88-2

Methyl (Z)-tetracos-15-enoate

Cat. No. B107802
CAS RN: 2733-88-2
M. Wt: 380.6 g/mol
InChI Key: AINIZSBLAFHZCP-KHPPLWFESA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Mycobacterial Mycolic Acids Inhibition

Methyl (Z)-tetracos-5-enoic acid, closely related to Methyl (Z)-tetracos-15-enoate, is a key intermediate in the biosynthesis of myocobacterial mycolic acids. Studies have shown that the methyl ester of its cyclopropene analogue acts as an inhibitor of mycolic acid biosynthesis, an essential component for the survival of mycobacteria, including those causing tuberculosis. This suggests a potential avenue for antimicrobial research targeting mycolic acid synthesis in mycobacteria (Hartmann et al., 1994).

Vaporization Enthalpies and Vapor Pressures Study

Research on a series of unsaturated fatty acid methyl esters, including compounds structurally similar to Methyl (Z)-tetracos-15-enoate, has been conducted to determine their vaporization enthalpies and vapor pressures. Such studies are crucial in understanding the physical properties of these compounds, which is essential for applications in various scientific fields, including material science and chemical engineering (Lipkind et al., 2007).

Synthesis of α-Bromo 5-Methyl Tetrazoles

Research on the conversion of fatty alkenoates, structurally similar to Methyl (Z)-tetracos-15-enoate, into their α-bromo 5-methyl tetrazole derivatives showcases the compound's versatility in organic synthesis. Such transformations are valuable for the development of new compounds with potential applications in pharmaceuticals and other areas of chemistry (Rauf & Parveen, 2004).

Biocatalysed Approach to Chiral Drugs

The study of enoate reductases in the transformation of methyl (Z)-2-bromocrotonate, a compound related to Methyl (Z)-tetracos-15-enoate, into (S)-2-bromobutanoic acid and its methyl ester reveals the potential for a biocatalysed approach in producing chiral drugs. This is significant in pharmaceutical research, where stereoselectivity and chiral purity are crucial (Brenna et al., 2012).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

methyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311780
Record name Nervonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Z)-tetracos-15-enoate

CAS RN

2733-88-2
Record name Nervonic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2733-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (Z)-tetracos-15-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nervonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-tetracos-15-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CI Rocabruno-Valdés, JG González-Rodriguez… - Renewable Energy, 2019 - Elsevier
The objective of this research was to develop a direct artificial neural network with the ability to predict a corrosion rate of metals in different biodiesel. Experimental values were …
Number of citations: 38 www.sciencedirect.com
C Wang, J Su, Y Li, S Gao, X Huo - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
CIR VALDES - 2019 - riaa.uaem.mx
La corrosión y la auto-oxidación de ésteres insaturados son las principales preocupaciones asociadas a los problemas de compatibilidad del biodiesel. Esta investigación tiene como …
Number of citations: 2 www.riaa.uaem.mx

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